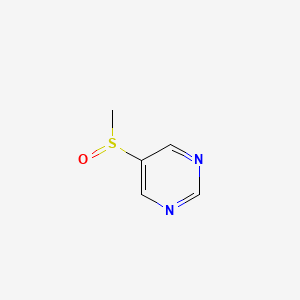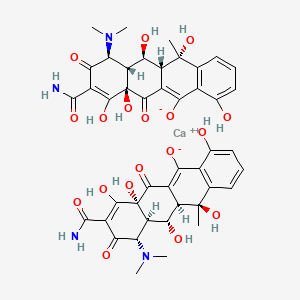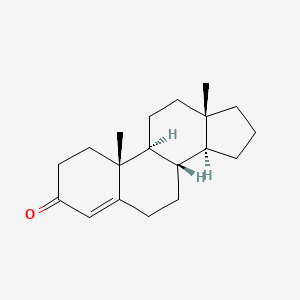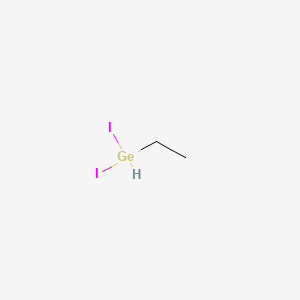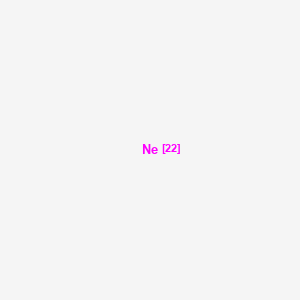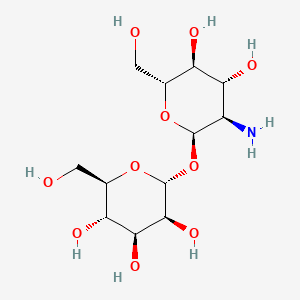
GlcN(a1-1a)Man
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GlcN(a1-1a)Man is a synthetic antibiotic compound known for its broad-spectrum antibacterial activity. It is designed to inhibit the growth of various pathogenic bacteria, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, which makes it a versatile option in clinical settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcN(a1-1a)Man involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a primary amine with a carboxylic acid derivative to form an amide bond. This is followed by a series of functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the necessary functional groups for antibacterial activity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include strong acids and bases, oxidizing agents, and reducing agents. The final product is purified using techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
GlcN(a1-1a)Man undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or reduce its antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学的研究の応用
GlcN(a1-1a)Man has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibiotics.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop strategies to overcome them.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
作用機序
The mechanism of action of GlcN(a1-1a)Man involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death. The molecular targets include transpeptidases and transglycosylases, which are essential for bacterial cell wall integrity.
類似化合物との比較
Similar Compounds
Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporin: Another class of antibiotics with a similar mechanism of action but broader spectrum activity.
Vancomycin: Targets cell wall synthesis but binds to different sites on the bacterial cell wall precursors.
Uniqueness
GlcN(a1-1a)Man is unique in its ability to inhibit a wide range of bacterial strains, including those resistant to other antibiotics. Its synthetic nature allows for modifications to enhance its efficacy and reduce resistance development. Additionally, its broad-spectrum activity makes it a versatile option for treating various bacterial infections.
特性
CAS番号 |
14510-04-4 |
|---|---|
分子式 |
C12H23NO10 |
分子量 |
341.313 |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |
InChIキー |
YSVQUZOHQULZQP-RYRYQYGESA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


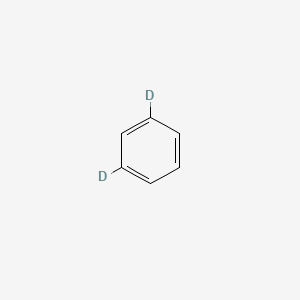

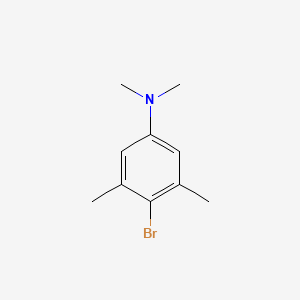

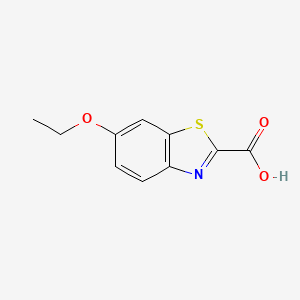

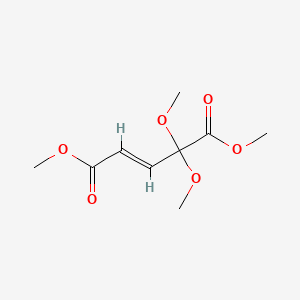
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
